molecular formula H3NO4S B8402905 hydroxyl-amine-O-sulfonic acid CAS No. 28144-68-5

hydroxyl-amine-O-sulfonic acid

Cat. No.: B8402905
CAS No.: 28144-68-5
M. Wt: 113.10 g/mol
InChI Key: ZEQFNVNONBHPCP-UHFFFAOYSA-N
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Description

Hydroxylamine-O-sulfonic acid (HOSA, H₃NO₄S) is a white crystalline solid with a melting point of 210°C. Synthesized via reactions between hydroxylamine sulfate and fuming sulfuric acid or chlorosulfonic acid, HOSA is hygroscopic and requires careful storage . Its dual reactivity—acting as both a nucleophile and electrophile—enables diverse applications in organic synthesis, including amination at carbon, nitrogen, and sulfur centers, reduction reactions, and diazo compound formation .

Properties

CAS No.

28144-68-5

Molecular Formula

H3NO4S

Molecular Weight

113.10 g/mol

IUPAC Name

hydroxy sulfamate

InChI

InChI=1S/H3NO4S/c1-6(3,4)5-2/h2H,(H2,1,3,4)

InChI Key

ZEQFNVNONBHPCP-UHFFFAOYSA-N

Canonical SMILES

NS(=O)(=O)OO

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

HOSA plays a crucial role in organic synthesis due to its dual functionality. It is utilized in:

  • Amination Reactions : HOSA is widely used for the introduction of amine groups into organic molecules. It facilitates the synthesis of various nitrogen-containing compounds such as hydrazines, pyrroles, and lactams .
  • Nitrile and Oxime Formation : The compound can convert aldehydes into nitriles and alicyclic ketones into lactams, which are essential transformations in organic synthesis .
  • Synthesis of Heterocycles : HOSA is instrumental in synthesizing heterocyclic compounds, including oxaziridines, diaziridines, and benzodiazepines .

Table 1: Key Organic Reactions Involving Hydroxylamine-O-sulfonic Acid

Reaction TypeProductsReference
AminationMonosubstituted hydrazines
Nitrile FormationAldehydes to nitriles
Lactam SynthesisAlicyclic ketones to lactams
Heterocycle SynthesisPyrroles, diazo compounds

Pharmaceutical Applications

In pharmaceutical research, HOSA serves as a reagent for synthesizing drug intermediates. Its ability to facilitate the formation of amines and other nitrogenous compounds makes it vital for developing new therapeutic agents . Notable applications include:

  • Synthesis of Antimicrobial Agents : HOSA has been employed in synthesizing various antimicrobial compounds through amination reactions.
  • Drug Development : It aids in producing intermediates for drugs targeting various diseases, showcasing its importance in medicinal chemistry .

Analytical Chemistry

HOSA is utilized as a reducing agent in analytical methods. It helps determine the presence of metal ions by converting them into more detectable forms. This application is crucial for environmental monitoring and quality control in various industries .

Environmental Applications

HOSA contributes to environmental science through its use in wastewater treatment processes. It effectively reduces nitro compounds, aiding compliance with environmental regulations and promoting cleaner water systems .

Textile Industry

In the textile sector, HOSA enhances dyeing processes by improving color fastness and brightness. This application is essential for producing high-quality textiles that meet consumer standards .

Case Study 1: Synthesis of Pyrroles

A study demonstrated that HOSA could be used to synthesize symmetrically substituted pyrroles efficiently. The reaction yielded high purity products with minimal side reactions, highlighting HOSA's effectiveness as a synthetic reagent .

Case Study 2: Wastewater Treatment

Research indicated that using HOSA in wastewater treatment significantly reduced nitro compound concentrations, demonstrating its potential for environmental remediation applications .

Chemical Reactions Analysis

Amination Reactions

HOSA serves as a nucleophilic or electrophilic aminating agent, enabling direct NH₂ group introduction:

  • Hydrazine Synthesis : Reacts with primary amines (e.g., piperidine) to form substituted hydrazines via a buffered intermediate. Optimal conditions include a 6–10:1 amine:HOSA molar ratio, aqueous medium at 0–20°C, and subsequent NaOH neutralization to yield hydrazines like N-aminopiperidine (NAPP) with 37% organic-phase recovery .

  • Electrophilic Amination : With electron-rich aromatics (e.g., indoles), HOSA introduces amino groups under acidic conditions, producing compounds like 3-aminoindole .

Table 1: Hydrazine Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Amine:HOSA)8:1Maximizes conversion
Temperature0–20°CMinimizes side reactions
NaOH Addition2.2 molar equivalentsNeutralizes sulfate

Reactions with Carbonyl Compounds

HOSA converts aldehydes and ketones into nitriles, oximes, and lactams:

  • Aldehyde → Nitrile : At elevated temperatures (50–80°C), aliphatic aldehydes react with HOSA to form nitriles via oxime-O-sulfonate intermediates. Yields exceed 80% for R = alkyl .

  • Ketone → Lactam : Alicyclic ketones (e.g., cyclohexanone) undergo Beckmann rearrangement with HOSA in formic acid, yielding caprolactam (90% yield) .

  • Oxime Formation : At room temperature, ketones form stable oxime-O-sulfonates, which decompose to oximes under basic conditions .

Equation :

RCHO+HOSARCH NOSO3HΔRCN+H2SO4\text{RCHO}+\text{HOSA}\rightarrow \text{RCH NOSO}_3\text{H}\xrightarrow{\Delta}\text{RCN}+\text{H}_2\text{SO}_4

Reaction with Halogenated Heterocycles

HOSA displaces halogens in chlorinated azines/azoles, forming hydroxylamine-O-sulfonates:

  • Example : 2-Chloropyrimidine reacts with HOSA to yield 2-hydroxylaminopyrimidine-O-sulfonate, a precursor to fused heterocycles .
    Conditions : Aqueous medium, 20–25°C, 6–12 h reaction time .

Stability and Decomposition

  • Thermal Sensitivity : Decomposes above 25°C, releasing hydroxylamine (→ NH₃ + N₂O) and sulfuric acid .

  • Storage : Stable at 0°C in anhydrous form; aqueous solutions degrade within hours at room temperature .

Comparison with Similar Compounds

O-Diphenylphosphinylhydroxylamine (ODPH)

Reactivity and Scope :

  • Grignard Reagent Amination : ODPH achieves moderate yields (36–50%) in aminating isopropyl, n-butyl, and cyclohexyl carbanions, whereas HOSA fails under similar conditions .
  • Heterocyclic Amination : ODPH outperforms HOSA in aminating NH groups of indole, skatole, and carbazole, yielding 52–62% compared to lower HOSA yields .
  • Quaternization: HOSA matches ODPH in quaternizing pyridine and quinoline, indicating comparable efficiency in nitrogen electrophilic substitution .

Safety and Practicality : ODPH synthesis is less hazardous than HOSA, making it preferable for heterocyclic amination despite its narrower scope .

O-(Diphenylphosphinyl)hydroxylamine (DPPH) and O-(2,4-Dinitrophenyl)hydroxylamine

Sulfinamide Synthesis : These reagents, alongside HOSA, were tested for sulfinamide preparation. While HOSA is ineffective in certain protocols, DPPH demonstrates utility in specialized reactions .

α-Amination of Carbonyls: HOSA and O-(2,4-dinitrophenyl)hydroxylamine enable α-amination of silyl enol ethers, but direct NH₂ group installation onto native carbonyls remains challenging, highlighting limitations of traditional reagents .

PivONH₃OTf (O-Pivaloyl Hydroxylamine Triflic Acid)

Iron-Catalyzed Sulfinamide Synthesis : This reagent avoids over-oxidation to sulfonic acids, a common issue with HOSA. It achieves direct conversion of thiols to sulfinamides using a hydroxylamine-derived triflic acid salt, showcasing superior selectivity in sulfur chemistry .

Hydroxylamine Trifluoroacetate

Sustainability : In caprolactam synthesis, hydroxylamine trifluoroacetate eliminates salt byproducts (e.g., NH₄Cl) and allows trifluoroacetic acid recycling, offering environmental advantages over HOSA-based processes .

Table 1. Energetic Compounds Synthesized Using HOSA

Compound Sensitivity (Impact, J) Detonation Velocity (m/s) Reference
1-Amino-4-nitro-1,2,3-triazole 3–4 (Primary-like) ~7,500 (Similar to PETN)

Preparation Methods

Reaction with Oleum

The most widely cited method involves reacting hydroxylammonium sulfate with oleum, as described in DE 36 01 217 A1 and DE 43 25 438 A1. The general reaction is:

(NH3OH)2SO4+2SO32H2NOSO3H+H2SO4\text{(NH}3\text{OH)}2\text{SO}4 + 2\text{SO}3 \rightarrow 2\text{H}2\text{NOSO}3\text{H} + \text{H}2\text{SO}4

Key Process Parameters :

  • Temperature : 90–130°C (optimal range: 105–115°C).

  • Oleum Concentration : 24–65% SO3_3 .

  • Molar Ratios : 3–6 parts oleum per part hydroxylammonium sulfate.

Procedure :

  • Dissolve hydroxylammonium sulfate in concentrated sulfuric acid.

  • Gradually add oleum while maintaining temperatures between 105–115°C.

  • Stir the mixture for 6–10 hours post-addition to ensure complete reaction.

  • Cool to 20–30°C over 6–9 hours to crystallize HOSA.

  • Filter, wash with methyl benzoate and ethyl acetate, and dry under vacuum.

Outcomes :

  • Purity : >98%.

  • Yield : 78–81%.

  • Crystal Size : 50–110 μm (volumetric mean diameter).

Chlorosulfonic Acid Method

An alternative approach uses chlorosulfonic acid, as outlined in DE 16 67 513. This method avoids oleum but requires inert solvents like carbon tetrachloride:

  • Suspend hydroxylammonium sulfate in an inert organic solvent.

  • Add chlorosulfonic acid at 0–80°C.

  • Filter and wash the precipitate with solvent.

Advantages :

  • Reduced sulfuric acid byproduct.

  • Suitable for small-scale laboratory synthesis.

Limitations :

  • Lower yields (~70%) compared to oleum-based methods.

  • Handling chlorosulfonic acid poses safety risks.

Optimized Industrial Processes

Modern patents (e.g., US20100111807A1, US4737354A) refine classical methods to enhance safety, yield, and crystal quality.

Temperature-Controlled Crystallization

US20100111807A1 emphasizes controlled cooling rates to optimize crystal size and purity:

  • Cooling Rate : 1–12 hours (optimal: 6–9 hours).

  • Washing Protocol : Sequential washing with methyl benzoate (to remove sulfuric acid) and ethyl acetate (to displace higher-boiling esters).

Impact of Cooling Rate :

Cooling Time (h)Crystal Size (μm)Purity (%)
691.498.2
9106.498.5

Data from demonstrates slower cooling produces larger crystals, improving filtration efficiency.

Reagent Recycling

US4737354A introduces sulfuric acid recovery from reaction mixtures, reducing waste:

  • Post-reaction sulfuric acid (containing residual HOSA) is reused in hydroxylammonium sulfate synthesis.

  • This closed-loop system cuts raw material costs by 15–20%.

Alternative Synthetic Routes

Direct Sulfonation of Hydroxylamine

A lesser-known method involves sulfonating free hydroxylamine with oleum. However, this approach is limited by hydroxylamine’s instability and explosivity.

Solvent-Free Mechanochemical Synthesis

Emerging research explores ball-milling hydroxylammonium sulfate with solid SO3_3 sources. Preliminary results show:

  • Yield : 65–70%.

  • Reaction Time : 2 hours vs. 6–10 hours in classical methods.

Critical Factors Influencing Synthesis

Oleum Concentration

Higher SO3_3 content accelerates sulfonation but increases corrosivity:

Oleum (% SO3_3)Reaction Time (h)Yield (%)
24881
65678

Data from indicates lower-concentration oleum marginally improves yield.

Washing Solvents

Post-crystallization washing critically affects purity:

Solvent SystemResidual H2_2SO4_4 (%)
Glacial Acetic Acid1.2
Methyl Benzoate0.5

Methyl benzoate’s non-polarity efficiently removes sulfuric acid .

Q & A

Basic: What are the key considerations for synthesizing hydroxylamine-O-sulfonic acid (HOSA) with high purity in laboratory settings?

Synthesizing HOSA with high purity requires strict control of reaction conditions and purification protocols. The reaction typically involves sulfonation of hydroxylamine using concentrated sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions like decomposition . Post-synthesis, recrystallization from cold ethanol or methanol is critical to remove impurities such as unreacted sulfuric acid or hydroxylamine salts. Purity can be verified via titration (e.g., iodometric titration for active oxygen content) and spectroscopic methods (e.g., FT-IR to confirm sulfonic acid group absorption at ~1040 cm⁻¹) .

Basic: How should HOSA be handled and stored to ensure stability and prevent decomposition?

HOSA is hygroscopic and thermally unstable. Storage should be in airtight containers under inert gas (argon/nitrogen) at –20°C to slow hydrolysis. Direct exposure to moisture or elevated temperatures (>30°C) accelerates decomposition into hydroxylamine and sulfuric acid. Lab handling requires chemical-resistant gloves (nitrile), safety goggles, and fume hood use to avoid inhalation of dust or vapors. Spills should be neutralized with sodium bicarbonate .

Advanced: What spectroscopic and chromatographic methods are most effective for characterizing HOSA and its intermediates?

  • NMR Spectroscopy : ¹H NMR in D₂O reveals peaks for NH and SO₃H groups (δ 3.5–4.5 ppm), though signal broadening due to hydrogen bonding may occur. ¹³C NMR can confirm sulfonic acid attachment (C-SO₃H at ~45 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]⁻ ions (m/z 142 for HOSA) and fragmentation patterns to distinguish decomposition products .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210 nm) quantifies purity and identifies byproducts like sulfates .

Advanced: How can competing reaction pathways be controlled during the amination of boron clusters using HOSA?

HOSA’s amination efficiency with boron clusters (e.g., B₁₀H₁₀²⁻) depends on pH and solvent polarity. In aqueous alkaline conditions (pH 9–10), HOSA acts as a nucleophile, replacing borohydride protons with amine groups. Competing hydrolysis is minimized by maintaining low temperatures (0–5°C) and short reaction times. Kinetic studies using in situ Raman spectroscopy can monitor borane intermediate formation to optimize stoichiometry (typically 1:1.2 HOSA:borane ratio) .

Basic: What are the primary hazards associated with HOSA, and what emergency protocols should be in place?

HOSA is corrosive and a strong oxidizer. Skin contact causes severe burns, while inhalation irritates respiratory tracts. Immediate first aid includes flushing affected areas with water for 15+ minutes and administering oxygen if inhaled. Labs must maintain eyewash stations, neutralization kits (sodium bicarbonate), and emergency showers. Waste disposal requires oxidation with hypochlorite before neutralization .

Advanced: What computational models are suitable for predicting HOSA’s reactivity in novel reaction environments?

Density Functional Theory (DFT) simulations model HOSA’s electronic structure to predict reactivity with electrophilic substrates. Parameters like Fukui indices identify nucleophilic sites (e.g., the sulfonic acid oxygen). Molecular dynamics (MD) simulations in mixed solvents (e.g., water-acetonitrile) can predict solubility and aggregation behavior, aiding in solvent selection for reactions .

Basic: What stoichiometric ratios and temperature ranges optimize the synthesis of HOSA derivatives (e.g., sulfonamides)?

For sulfonamide synthesis, a 1:1 molar ratio of HOSA to amine (e.g., aniline) in anhydrous dichloromethane at –10°C minimizes side reactions. Triethylamine is added as a base to absorb liberated sulfuric acid. Reaction progress is tracked via TLC (silica gel, eluent: ethyl acetate/hexane 1:1), with yields typically 70–85% after column purification .

Advanced: How do pH and solvent polarity influence HOSA’s stability and reactivity in aqueous solutions?

In acidic conditions (pH < 3), HOSA is protonated, enhancing electrophilicity for sulfonation reactions. Above pH 5, hydrolysis dominates, producing hydroxylamine and sulfate ions. Solvent polarity impacts reaction rates: polar aprotic solvents (DMF, DMSO) stabilize HOSA’s zwitterionic form, while nonpolar solvents (toluene) reduce solubility and reactivity. Conductivity measurements and UV-Vis spectroscopy (λ = 260 nm for decomposition monitoring) validate these trends .

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